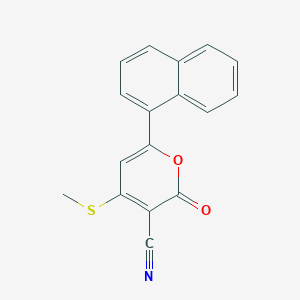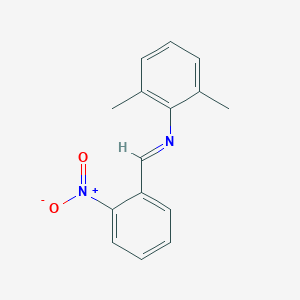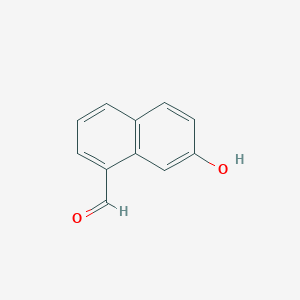
7-Hydroxynaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydroxynaphthalene-1-carbaldehyde, also known as 7-Hydroxynaphthalene-1-carboxaldehyde or 7-hydroxy-1-naphthaldehyde, is a chemical compound with the molecular formula C11H8O2 . It has a molecular weight of 172.18 g/mol . The compound is characterized by the presence of a naphthalene ring, an aldehyde group, and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of 7-Hydroxynaphthalene-1-carbaldehyde consists of a naphthalene ring with a hydroxyl group at the 7th position and an aldehyde group at the 1st position . The compound contains a total of 22 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, and 11 aromatic bonds . It also features 2 six-membered rings, 1 ten-membered ring, 1 aldehyde (aromatic), and 1 aromatic hydroxyl .
Physical And Chemical Properties Analysis
7-Hydroxynaphthalene-1-carbaldehyde has a molecular weight of 172.18 g/mol . It has a XLogP3 value of 1.8, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity . The compound has 1 hydrogen bond donor and 2 hydrogen bond acceptors . It also has 1 rotatable bond . The exact mass and monoisotopic mass of the compound are 172.052429494 g/mol . The topological polar surface area is 37.3 Ų . The compound has a heavy atom count of 13 .
Aplicaciones Científicas De Investigación
Synthesis of Organic Intermediates
7-Hydroxynaphthalene-1-carbaldehyde serves as a precursor in the synthesis of various organic intermediates. Its reactivity, particularly in aqueous micellar media, facilitates the production of compounds like 2-(ethynyloxy)naphthaene-1-carbaldehyde . This process is significant for creating perfused heterocyclic systems and studying peri effects such as hydrogen bonds and electrophilic interactions .
Multicomponent Reactions for Heterocycles
The compound is utilized in multicomponent reactions to synthesize diverse N/O-containing heterocyclic frameworks. These frameworks are crucial in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Pharmaceutical Research
In pharmaceutical research, 7-Hydroxynaphthalene-1-carbaldehyde is a versatile building block for the synthesis of innovative drug candidates. Its unique structural features enable the exploration of novel therapeutic pathways, potentially addressing a range of health conditions .
Catalysis and Green Chemistry
The compound’s derivatives are used in catalytic reactions to enhance reaction rates and yields. This application is particularly relevant in green chemistry, where efficient and eco-friendly synthesis methods are sought .
Biological Effectiveness
Metal-Schiff base complexes derived from 7-Hydroxynaphthalene-1-carbaldehyde have shown a broad area of biological effectiveness. These complexes are studied for their potential in various biological applications .
Sensor Development
The reactivity of 7-Hydroxynaphthalene-1-carbaldehyde with metals makes it suitable for developing sensors. These sensors can detect specific chemical or biological substances, contributing to advancements in analytical chemistry .
Dendrimer Synthesis
The compound is used as a fundamental reagent in the synthesis of dendrons and dendrimers. These highly branched, tree-like structures have applications in drug delivery, nanotechnology, and materials science .
Perfumery and Dye Industries
Due to its aromatic properties, 7-Hydroxynaphthalene-1-carbaldehyde is used as an intermediate in the perfumery and dye industries. It contributes to the synthesis of various fragrances and colorants .
Mecanismo De Acción
Target of Action
7-Hydroxynaphthalene-1-carbaldehyde is a key predecessor to an assortment coordinating agent and the Schiff bases derived from these ligands played a unique role in the development of important biomolecules
Mode of Action
The mode of action of 7-Hydroxynaphthalene-1-carbaldehyde is primarily through its interaction with its targets, leading to changes in cellular processes. The compound has been shown to have a broad area of biological effectiveness, including catalytic reactions, sensors, selective electrodes, and fluorescence . .
Biochemical Pathways
It is known that the compound plays a role in the development of important biomolecules .
Result of Action
It is known that the compound has a broad area of biological effectiveness .
Propiedades
IUPAC Name |
7-hydroxynaphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-9-3-1-2-8-4-5-10(13)6-11(8)9/h1-7,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWINMBZRYZEBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572888 |
Source


|
| Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxynaphthalene-1-carbaldehyde | |
CAS RN |
144876-32-4 |
Source


|
| Record name | 7-Hydroxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


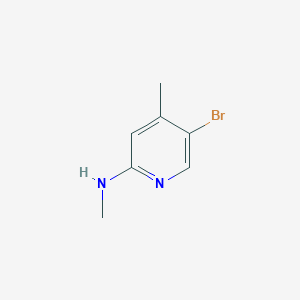
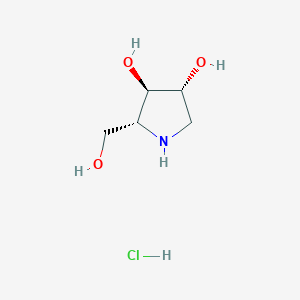
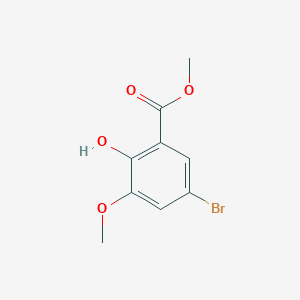
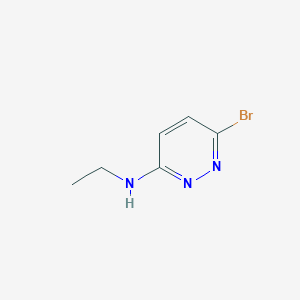
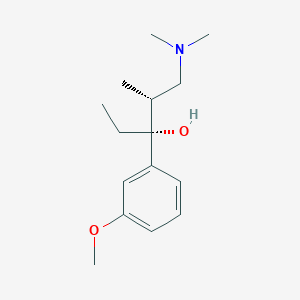
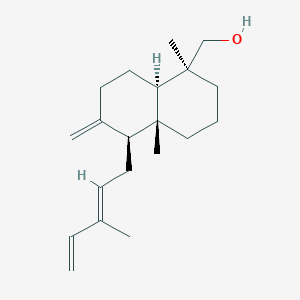
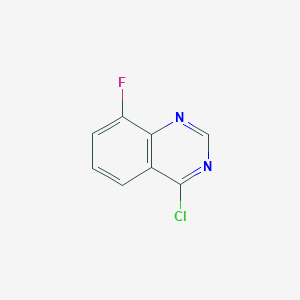
![Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B179697.png)
